molecular formula C8H10N4 B12309204 2-(2-Azidoethyl)-6-methylpyridine

2-(2-Azidoethyl)-6-methylpyridine

Cat. No.: B12309204
M. Wt: 162.19 g/mol
InChI Key: KOYUYXISNXGGPV-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)-6-methylpyridine is an organic compound characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azidoethyl)-6-methylpyridine typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. For instance, 2-(2-Bromoethyl)-6-methylpyridine can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the desired azido compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Azidoethyl)-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    CuAAC Reactions: Typically involve copper(I) catalysts and alkyne substrates in solvents like water or tert-butanol.

    Reduction Reactions: Often use hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution Reactions: Utilize nucleophiles such as amines or thiols in polar solvents.

Major Products:

    Triazoles: Formed from CuAAC reactions.

    Amines: Resulting from the reduction of the azido group.

    Substituted Pyridines: Produced from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(2-Azidoethyl)-6-methylpyridine largely depends on the specific reactions it undergoes. For instance, in CuAAC reactions, the azido group reacts with an alkyne to form a triazole ring, which can then interact with various biological targets or materials. The azido group itself is highly reactive and can participate in a range of chemical transformations, making it a versatile functional group in organic synthesis.

Comparison with Similar Compounds

Uniqueness: 2-(2-Azidoethyl)-6-methylpyridine is unique due to the presence of the methyl-substituted pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect its interactions in biological systems and materials applications.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-(2-azidoethyl)-6-methylpyridine

InChI

InChI=1S/C8H10N4/c1-7-3-2-4-8(11-7)5-6-10-12-9/h2-4H,5-6H2,1H3

InChI Key

KOYUYXISNXGGPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCN=[N+]=[N-]

Origin of Product

United States

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